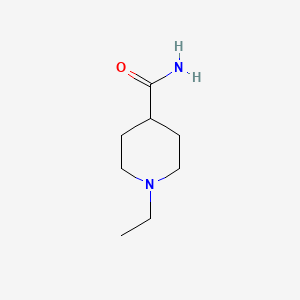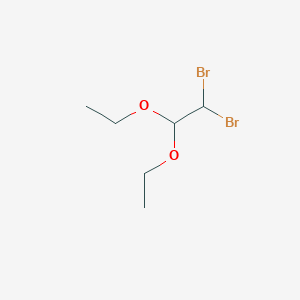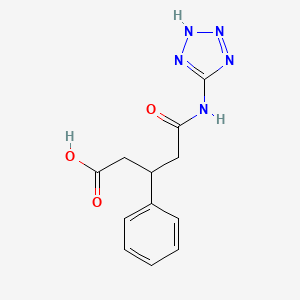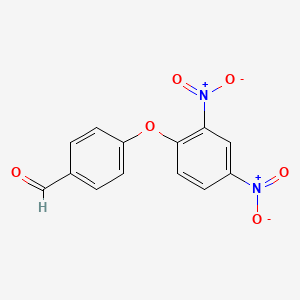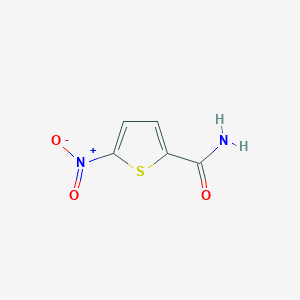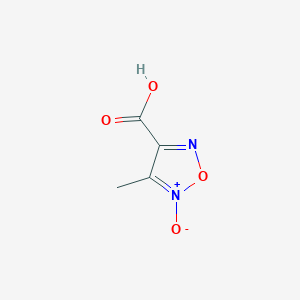
1-甲基-1H-咪唑-5-甲醛
描述
1-Methyl-1H-imidazole-5-carbaldehyde is a heterocyclic compound with the molecular formula C5H6N2O. It is a derivative of imidazole, featuring a methyl group at the first position and an aldehyde group at the fifth position. This compound is known for its utility in various chemical reactions and its role as a building block in the synthesis of more complex molecules .
科学研究应用
1-Methyl-1H-imidazole-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceutical compounds with potential therapeutic effects.
作用机制
Target of Action
Imidazoles, the class of compounds to which it belongs, are known to interact with a variety of biological targets .
Mode of Action
Imidazoles, in general, are known to interact with their targets in a variety of ways, often involving the formation of bonds with key functional groups .
Biochemical Pathways
Imidazoles are known to play a role in a diverse range of applications, from pharmaceuticals and agrochemicals to functional materials and catalysis .
Result of Action
It is used as a photoresponsive polymer and metal-organic backbone material for the preparation of hybrid matrix membranes .
生化分析
Biochemical Properties
1-Methyl-1H-imidazole-5-carbaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to form complexes with metal ions, which can influence the activity of metalloenzymes. Additionally, 1-Methyl-1H-imidazole-5-carbaldehyde can act as a ligand, binding to proteins and altering their conformation and function . These interactions are crucial in the regulation of biochemical pathways and the modulation of enzyme activity.
Cellular Effects
The effects of 1-Methyl-1H-imidazole-5-carbaldehyde on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 1-Methyl-1H-imidazole-5-carbaldehyde can modulate the activity of transcription factors, leading to changes in gene expression . This compound also affects cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways.
Molecular Mechanism
At the molecular level, 1-Methyl-1H-imidazole-5-carbaldehyde exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, influencing their structure and function. This binding can result in the inhibition or activation of enzymes, depending on the specific interaction . Additionally, 1-Methyl-1H-imidazole-5-carbaldehyde can affect gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Methyl-1H-imidazole-5-carbaldehyde can change over time. The compound is relatively stable under inert gas conditions but can degrade when exposed to air . Long-term studies have shown that 1-Methyl-1H-imidazole-5-carbaldehyde can have lasting effects on cellular function, particularly in in vitro and in vivo models. These effects include alterations in cell proliferation, differentiation, and apoptosis.
Dosage Effects in Animal Models
The effects of 1-Methyl-1H-imidazole-5-carbaldehyde vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain concentration of 1-Methyl-1H-imidazole-5-carbaldehyde is required to elicit a response. Toxic or adverse effects can occur at high doses, including organ toxicity and metabolic disturbances.
Metabolic Pathways
1-Methyl-1H-imidazole-5-carbaldehyde is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and function . These interactions can influence metabolic flux and the levels of various metabolites. For example, 1-Methyl-1H-imidazole-5-carbaldehyde can be metabolized by aldehyde dehydrogenases, leading to the formation of other bioactive compounds.
Transport and Distribution
Within cells and tissues, 1-Methyl-1H-imidazole-5-carbaldehyde is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of 1-Methyl-1H-imidazole-5-carbaldehyde within specific cellular compartments can affect its activity and function.
Subcellular Localization
The subcellular localization of 1-Methyl-1H-imidazole-5-carbaldehyde is critical for its activity. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can influence the compound’s interactions with other biomolecules and its overall function within the cell.
准备方法
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-imidazole-5-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method is mild and allows for the inclusion of various functional groups . Another method involves the reaction of 1-methylimidazole with formylating agents under controlled conditions .
Industrial Production Methods: Industrial production of 1-Methyl-1H-imidazole-5-carbaldehyde typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization or distillation to remove impurities .
化学反应分析
Types of Reactions: 1-Methyl-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The imidazole ring can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: 1-Methyl-1H-imidazole-5-carboxylic acid.
Reduction: 1-Methyl-1H-imidazole-5-methanol.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
相似化合物的比较
- 1-Methyl-2-imidazolecarboxaldehyde
- 4-Methyl-5-imidazolecarboxaldehyde
- 5-Bromo-1-methyl-1H-imidazole-2-carboxaldehyde
Uniqueness: 1-Methyl-1H-imidazole-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other imidazole derivatives. Its position of the aldehyde group at the fifth position and the methyl group at the first position allows for unique interactions and applications in synthesis and catalysis .
属性
IUPAC Name |
3-methylimidazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c1-7-4-6-2-5(7)3-8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYKZFOZWZMEJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30341519 | |
| Record name | 1-Methyl-1H-imidazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30341519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39021-62-0 | |
| Record name | 1-Methyl-1H-imidazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30341519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-1H-imidazole-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tricyclo[4.3.1.13,8]undecan-3-amine](/img/structure/B1296718.png)
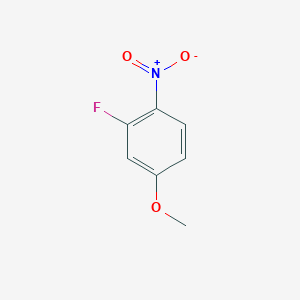
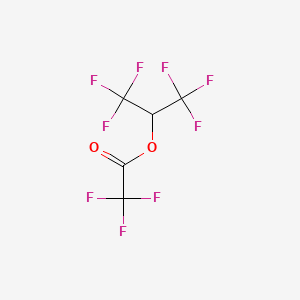
![5-[(Thiophen-2-ylmethyl)-amino]-1,3-dihydro-benzoimidazol-2-one](/img/structure/B1296723.png)
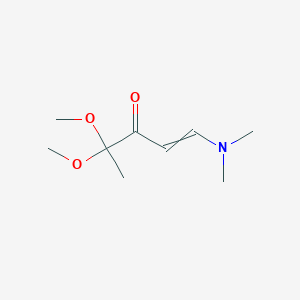
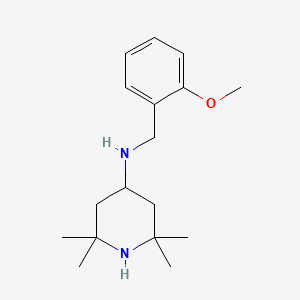
![1,4-Dioxaspiro[4.5]decan-8-ol](/img/structure/B1296732.png)
